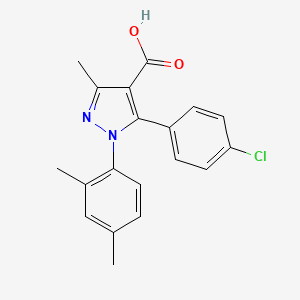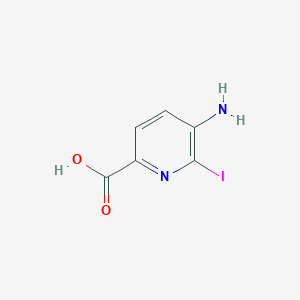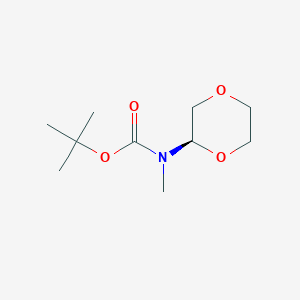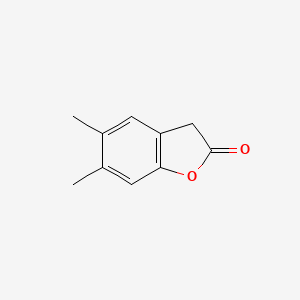![molecular formula C9H8ClNO2 B12862929 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone CAS No. 686347-63-7](/img/structure/B12862929.png)
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone is a heterocyclic compound that features a benzoxazole ring fused with a chloroethanone moiety. Benzoxazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone typically involves the reaction of 2-aminophenol with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as iron oxide magnetic nanoparticles (Fe3O4 MNPs) have been employed to enhance the efficiency of the reaction and facilitate the separation of the catalyst from the reaction mixture .
化学反应分析
Types of Reactions
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]oxazol-3(2H)-one derivatives.
Reduction: Reduction reactions can convert the chloroethanone moiety to an ethanone or ethane derivative.
Substitution: The chlorine atom in the chloroethanone moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Benzo[d]oxazol-3(2H)-one derivatives.
Reduction: Ethanone or ethane derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学研究应用
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors and disrupt signal transduction pathways, leading to altered cellular responses .
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler analog without the chloroethanone moiety.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.
Uniqueness
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone is unique due to the presence of both the benzoxazole ring and the chloroethanone moiety, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
686347-63-7 |
|---|---|
分子式 |
C9H8ClNO2 |
分子量 |
197.62 g/mol |
IUPAC 名称 |
1-(2H-1,3-benzoxazol-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H8ClNO2/c10-5-9(12)11-6-13-8-4-2-1-3-7(8)11/h1-4H,5-6H2 |
InChI 键 |
UPSCWJIGLPVSOE-UHFFFAOYSA-N |
规范 SMILES |
C1N(C2=CC=CC=C2O1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)


![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)


![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)

![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)


![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)

